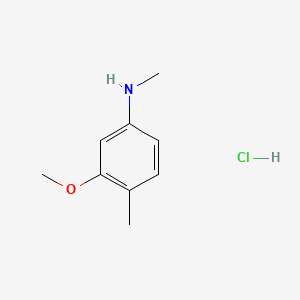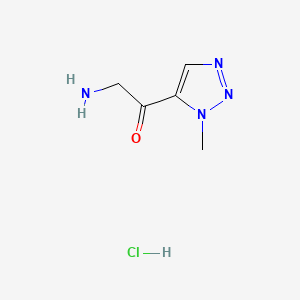![molecular formula C6H8ClN5O2 B13475810 Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pH control. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
4-phenylthiazolyl-1,3,5-triazine derivatives: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8ClN5O2 |
|---|---|
Peso molecular |
217.61 g/mol |
Nombre IUPAC |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C6H8ClN5O2/c1-14-3(13)2-9-6-11-4(7)10-5(8)12-6/h2H2,1H3,(H3,8,9,10,11,12) |
Clave InChI |
CUKGZXGHWMSXBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)





![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)

![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)





